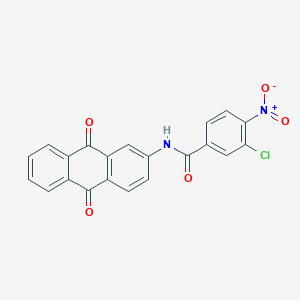
3-chloro-N-(9,10-dioxoanthracen-2-yl)-4-nitrobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-chloro-N-(9,10-dioxoanthracen-2-yl)-4-nitrobenzamide is a complex organic compound characterized by its unique structure, which includes a chlorinated anthracene core and a nitrobenzamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-(9,10-dioxoanthracen-2-yl)-4-nitrobenzamide typically involves multi-step organic reactions. One common method includes the chlorination of anthracene followed by nitration and subsequent amide formation. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reactions are carefully monitored and controlled. The use of automated systems for temperature and pressure regulation, as well as continuous flow reactors, can enhance efficiency and scalability.
化学反応の分析
Types of Reactions
3-chloro-N-(9,10-dioxoanthracen-2-yl)-4-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the nitro group to an amine group, altering the compound’s properties.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.
Substitution: Nucleophiles like hydroxide ions or amines can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions. For example, reduction of the nitro group can yield 3-chloro-N-(9,10-dioxoanthracen-2-yl)-4-aminobenzamide.
科学的研究の応用
3-chloro-N-(9,10-dioxoanthracen-2-yl)-4-nitrobenzamide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways.
Industry: It is used in the development of advanced materials, such as organic semiconductors and dyes.
作用機序
The mechanism by which 3-chloro-N-(9,10-dioxoanthracen-2-yl)-4-nitrobenzamide exerts its effects involves interactions with specific molecular targets. For instance, its potential anticancer activity may be due to its ability to interfere with DNA replication or protein synthesis pathways. The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound.
類似化合物との比較
Similar Compounds
- 3-chloro-N-(9,10-dioxoanthracen-2-yl)acetamide
- 3-chloro-N-(9,10-dioxoanthracen-2-yl)-4-ethoxybenzamide
- 4-butoxy-N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)benzamide
Uniqueness
3-chloro-N-(9,10-dioxoanthracen-2-yl)-4-nitrobenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for targeted research and applications.
特性
分子式 |
C21H11ClN2O5 |
|---|---|
分子量 |
406.8 g/mol |
IUPAC名 |
3-chloro-N-(9,10-dioxoanthracen-2-yl)-4-nitrobenzamide |
InChI |
InChI=1S/C21H11ClN2O5/c22-17-9-11(5-8-18(17)24(28)29)21(27)23-12-6-7-15-16(10-12)20(26)14-4-2-1-3-13(14)19(15)25/h1-10H,(H,23,27) |
InChIキー |
NJDNUVLULKHXRW-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C=C(C=C3)NC(=O)C4=CC(=C(C=C4)[N+](=O)[O-])Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















